C.I. Pigment Yellow 74

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

- Material Science Research: Pigment Yellow 74, belonging to the class of monoazo pigments, finds use in various material science studies due to its color strength and dispersion properties. Research on polymers, paints, and coatings may utilize Pigment Yellow 74 to investigate coloring effects, dispersion behavior, and overall material properties [].

For instance, a study published by SY Chemical Co., Ltd. explores the use of Pigment Yellow 74 in air-drying industrial paints. The research highlights its good color strength, dispersion, and ability to increase hiding power without affecting rheology [].

- Biomedical Research: Azo pigments, like Pigment Yellow 74, have been explored in some biomedical research applications. However, due to potential safety concerns, this area requires further investigation. Some studies investigate the interaction of azo pigments with biological systems to understand their potential degradation pathways and impact [].

It's important to note that research on the safety of azo pigments is ongoing. While Pigment Yellow 74 itself might not be the direct focus, studies on the potential toxicity and degradation of azo compounds in general inform its use in scientific research [].

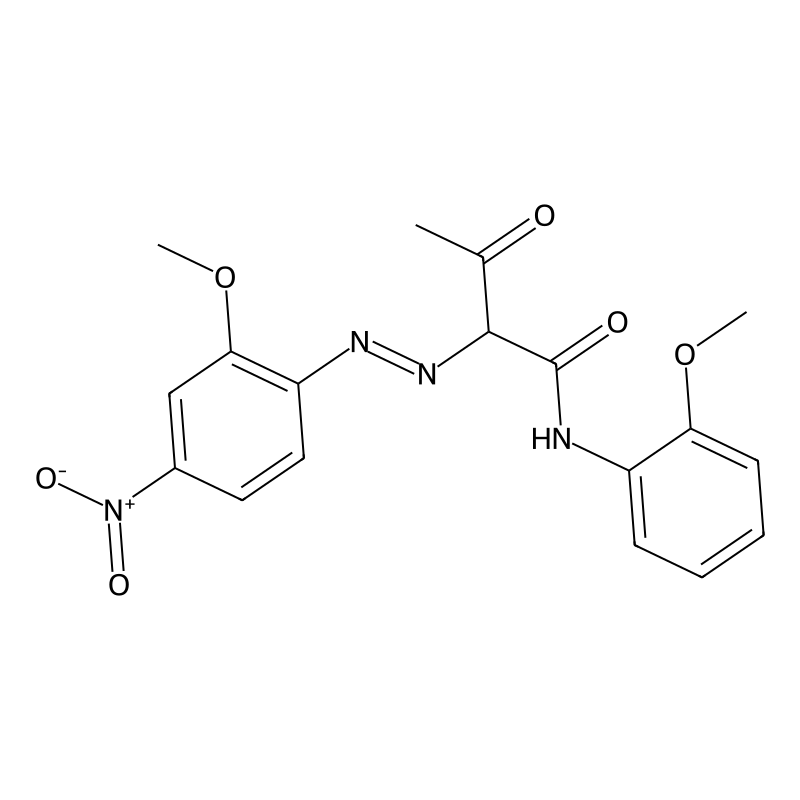

C.I. Pigment Yellow 74 is an organic pigment classified as a mono azo compound, characterized by its bright yellow color with a greenish hue. It has a slightly redder tint compared to C.I. Pigment Yellow 12, making it suitable for applications requiring vibrant yellow shades. The chemical formula for C.I. Pigment Yellow 74 is C18H18N4O6, and it has a molecular weight of approximately 386.36 g/mol. This pigment exhibits good color strength, dispersion properties, and low viscosity, which enhances its utility in various applications including paints, inks, and plastics .

Physical Properties- Color: Bright yellow powder

- Density: 1.33 g/cm³

- Melting Point: 275-293 °C

- Water Solubility: Less than 1 mg/mL at 20 °C

- Oil Absorption: 27-45 g/100g .

- Diazotization: An aromatic amine is converted into a diazonium salt.

- Coupling Reaction: The diazonium salt is then coupled with another aromatic compound to form the azo bond, resulting in the final pigment structure.

This method allows for the production of pigments with specific color properties and particle sizes tailored for various applications .

C.I. Pigment Yellow 74 finds extensive use across multiple industries due to its excellent color properties and stability:

- Paints and Coatings: Used in industrial air-drying paints for its high hiding power and lightfastness.

- Printing Inks: Employed in water-based inks due to its good dispersion characteristics.

- Plastics: Utilized in coloring plastics where vibrant hues are required.

- Textiles: Applied in textile printing processes for bright yellow shades .

Interaction studies involving C.I. Pigment Yellow 74 primarily focus on its compatibility with other materials used in formulations such as paints and inks. Its ability to disperse well and maintain stability under various conditions makes it a preferred choice among manufacturers.

Key Findings- Exhibits good compatibility with various binders used in coatings.

- Maintains color stability under UV exposure compared to other yellow pigments .

| Compound Name | Chemical Formula | Color Characteristics | Unique Properties |

|---|---|---|---|

| C.I. Pigment Yellow 12 | C17H16N4O5 | Bright yellow | Higher lightfastness than Pigment Yellow 74 |

| C.I. Pigment Yellow 3 | C15H14N4O5 | Bright yellow | More vivid but less stable under UV light |

| C.I. Pigment Yellow 5GX | C18H18N4O6 | Bright yellow | Higher oil absorption than Pigment Yellow 74 |

| Ponolith Yellow Y | C18H18N4O6 | Similar yellow shade | Different particle size distribution |

Fundamental Reaction Principles

The synthesis of C.I. Pigment Yellow 74 follows the fundamental principles of azo coupling chemistry, which involves the electrophilic aromatic substitution mechanism [5] [6]. The process begins with the diazotization of 2-methoxy-4-nitroaniline (also known as red base B) to form a highly reactive diazonium salt, followed by coupling with 2-methoxyacetoacetanilide to produce the final azo pigment [3] [2] [7].

The diazotization process involves the reaction of an aromatic amine with sodium nitrite in an acidic medium, resulting in the formation of a diazonium ion according to the general equation [5]:

Ar-NH₂ + NaNO₂ + 2HCl → Ar-N₂⁺Cl⁻ + NaCl + 2H₂O

For C.I. Pigment Yellow 74 specifically, 2-methoxy-4-nitroaniline undergoes diazotization under carefully controlled conditions [3] [7]. The reaction requires maintenance of low temperatures (0 to -5°C) and acidic pH conditions (0.5 to 2.0) to ensure stability of the diazonium salt and prevent decomposition [3] [8].

Azo Coupling Mechanism

The azo coupling reaction represents an electrophilic aromatic substitution where the diazonium ion acts as the electrophile, attacking the aromatic ring of the coupling component [5] [9]. The coupling agent, 2-methoxyacetoacetanilide, serves as the nucleophile in this reaction. The process proceeds through the formation of a σ-complex, followed by the loss of a proton to form the azo compound [5].

The coupling reaction occurs under controlled pH conditions, typically between 6.0 and 9.8, with the pH being critical for optimal reaction kinetics and product quality [3] [8] [7]. The methoxy groups on both the diazo and coupling components provide electronic effects that influence the reactivity and final color properties of the pigment [7].

Structural Considerations

C.I. Pigment Yellow 74 exists in the solid state as the ketohydrazone tautomer rather than the hydroxyazo form [2] [10]. This structural arrangement is enforced by hydrogen bonding through the ketohydrazide group, resulting in a highly planar molecular structure that contributes to the pigment's optical properties [2] [10] [11]. The planar configuration facilitates extended π-conjugation systems, which are essential for the pigment's color characteristics [11].

Industrial-Scale Production Methodologies

Batch Production Processes

Industrial production of C.I. Pigment Yellow 74 typically employs batch processes using multi-purpose chemical plant equipment [12]. The standard industrial synthesis involves the preparation of separate diazonium and coupling solutions, followed by controlled mixing to achieve the desired product quality [3] [8].

The diazonium solution preparation involves dissolving 48-60 parts of red base B (2-methoxy-4-nitroaniline) in a mixture of hydrochloric acid solution (20-40% concentration) and water [8] [13]. The mixture is cooled to below -3°C while maintaining continuous stirring. Sodium nitrite solution (30% concentration) is then slowly added, with the reaction proceeding for 30-90 minutes under controlled temperature conditions [8] [13].

For the coupling component, 65 parts of o-methoxydiacetanilide are dissolved in sodium hydroxide solution (30% concentration) and water at 25°C [8]. The pH is subsequently adjusted to 6.0-9.8 using acetic acid, creating the optimal conditions for the coupling reaction [8] [7].

Continuous Production Technologies

Recent developments in azo pigment manufacturing have introduced continuous production methodologies that offer significant advantages over traditional batch processes [14] [15]. Continuous flow synthesis using microreactor systems provides enhanced control over reaction parameters, leading to improved product quality and reduced environmental impact [14] [15].

A continuous process for azo dye synthesis using bubble column reactors has demonstrated yields of 92-96% with productivities of 1.68-1.92 kg per day [14]. These continuous processes require 39-42% less water than traditional batch processes and can achieve cost reductions of up to 4.68 times compared to conventional methods [14].

The three-stream micromixing process represents an advanced continuous production technique that provides precise pH control during the azo coupling reaction [15]. This method has shown improvements in product purity by 9.41% compared to two-stream processes, while also enhancing transparency properties by 93-99% [15].

Process Optimization and Control

Industrial production requires stringent control of multiple parameters to ensure consistent product quality. Key process variables include temperature maintenance during diazotization (-3 to 0°C), coupling temperature control (25-90°C), pH management (0.5-2.0 for diazotization, 6.0-9.8 for coupling), and precise stoichiometric ratios of reactants [3] [8] [13].

The molar ratio of sodium nitrite to the diazo component typically ranges from 1.1 to 1.3 equivalents, while hydrochloric acid concentrations are maintained between 20-40% [3] [8]. Reaction times are optimized to 0.5-2.5 hours for industrial efficiency while maintaining high yields of 90-96% [3] [8] [14].

Modern industrial processes incorporate advanced monitoring systems using potassium iodide tests to confirm complete diazotization and spectroscopic methods to verify reaction completion [8]. These quality control measures ensure consistent product specifications and minimize batch-to-batch variation [8] [16].

Purification and Isolation Techniques

Primary Separation Methods

The purification of C.I. Pigment Yellow 74 involves multiple sequential steps designed to remove impurities and optimize the pigment's physical and chemical properties [3] [17]. The initial separation employs filtration techniques to separate the solid pigment from the aqueous reaction medium [3] [17] [18].

Vacuum filtration or pressure filtration systems are commonly employed for the primary separation step [17] [18]. Modern industrial processes may incorporate compression filtration using pneumatic pistons to reduce solvent retention in the filter cake, achieving solvent contents as low as 25% by weight [18].

Washing and Salt Removal

Extensive washing procedures are essential for removing water-soluble impurities, particularly sodium chloride and other inorganic salts formed during the synthesis [3] [17]. Hot water washing at temperatures of 80-90°C is performed in multiple stages to ensure complete removal of soluble contaminants [3] [17].

The washing process typically involves 3-5 washing cycles, with each cycle using fresh water at elevated temperatures to maximize impurity removal efficiency [3] [17]. Some processes incorporate the use of propylene glycol or other co-solvents to enhance the removal of specific impurities [17].

Thermal Treatment and Crystallization

Thermal treatment represents a critical step in the purification process, serving to improve the pigment's crystal structure and color properties [3] [19] [8]. The pigment is typically heated to 60-90°C for 30-60 minutes, which promotes crystalline rearrangement and enhances color strength [3] [19] [8].

Recrystallization techniques may be employed to further enhance purity and control particle size distribution [20] [21]. The process involves dissolving the pigment in a hot solvent system, followed by controlled cooling to promote crystal formation while leaving impurities in solution [22] [21]. This method is particularly effective for removing trace organic impurities and optimizing the pigment's optical properties [21].

Advanced Purification Techniques

Modern purification processes may incorporate oxidative treatment using hydrogen peroxide to reduce the content of specific by-products [23] [16]. This treatment is particularly effective for reducing aromatic amine impurities, with the goal of achieving by-product levels below 1,200 mg/kg relative to the pigment content [23].

High-performance liquid chromatography (HPLC) techniques have been developed for the purification of azo pigments, utilizing reversed-phase systems with methanol and ammonium acetate mobile phases [24]. These methods can achieve high degrees of purification, as confirmed by electrospray mass spectrometry analysis [24].

Final Processing and Quality Control

The final processing steps include pH adjustment to optimize the pigment's stability and application properties [3] [8]. The pH is typically adjusted to a range of 5.5-7.6 using appropriate acids or bases [25]. This pH control is critical for ensuring compatibility with various application systems and preventing degradation during storage [3] [8].

Drying represents the final purification step, typically conducted at 80°C in specialized drying ovens to remove residual moisture and volatile impurities [3] [17]. The drying process must be carefully controlled to prevent thermal degradation while ensuring complete moisture removal [3] [17].

Quality control throughout the purification process involves multiple analytical techniques, including particle size analysis, color measurement, chemical purity assessment, and fastness property evaluation [25] [10]. These measurements ensure that the final product meets the stringent specifications required for industrial applications [25] [10].

C.I. Pigment Yellow 74 exhibits a complex crystallographic structure that significantly influences its performance characteristics in various applications. The compound crystallizes in a stable polymorphic form that demonstrates characteristic diffraction patterns when analyzed using powder X-ray diffraction techniques [1] [2] [3].

The fundamental crystallographic properties of C.I. Pigment Yellow 74 are defined by specific diffraction peaks that serve as fingerprints for the compound. X-ray diffraction analysis using copper Kα radiation reveals two primary characteristic peaks at Bragg angles of 11.7° and 26.6° (2θ ± 0.2°) [1] [2] [3]. The peak at 11.7° represents the fundamental crystal plane reflection, while the peak at 26.6° corresponds to a higher-order reflection that provides additional structural information [1] [2] [3].

The ratio of diffraction intensities between these peaks (26.6°/11.7°) serves as a critical crystallinity indicator for the pigment. Research has demonstrated that optimal pigment performance is achieved when this intensity ratio falls within the range of 0.85 to 1.12 [1] [2] [3]. Pigments exhibiting ratios within this specified range demonstrate enhanced dispersibility, improved particle size stability, superior storage stability, and exceptional clarity and transparency in final applications [1] [2] [3].

The crystalline particles of C.I. Pigment Yellow 74 are characterized by their morphological properties, with optimal performance occurring when the average primary particle diameter ranges from 20 to 130 nanometers [1] [2] [3]. Particles smaller than 20 nanometers tend to exhibit stronger aggregation tendencies that impair dispersibility, while particles larger than 130 nanometers cannot achieve the required transparency and clarity for high-quality applications [1] [2] [3].

The crystalline structure contributes significantly to the pigment's stability characteristics. The molecular arrangement within the crystal lattice is stabilized by intramolecular hydrogen bonding involving the ketohydrazone tautomeric form, which enhances the compound's lightfastness properties [4] [5] [6]. The crystal structure analysis reveals that the molecules adopt a planar configuration enforced by hydrogen bonding through the ketohydrazone group, which facilitates efficient molecular packing [7] [4].

Polymorphic considerations are crucial for understanding the performance variations of C.I. Pigment Yellow 74. The compound can exist in different crystalline modifications depending on preparation conditions, with the most stable form being the one that exhibits the optimal diffraction intensity ratios mentioned above [1] [2] [3]. Manufacturing processes that control crystallization conditions can influence the final polymorphic form and consequently affect the pigment's application properties [1] [8].

The half-value widths of the diffraction peaks at 11.7° and 26.6° provide additional crystallinity information. When both peaks exhibit half-value widths within specific ranges, the pigment demonstrates very high crystallinity, which correlates with superior weather resistance despite small particle sizes [1] [2] [3]. This high crystallinity is particularly important for applications requiring long-term stability under harsh environmental conditions.

Spectroscopic Profiles (FTIR, UV-Vis, NMR)

The spectroscopic characterization of C.I. Pigment Yellow 74 provides comprehensive structural information that confirms its chemical identity and reveals important details about its molecular configuration and electronic properties.

Fourier Transform Infrared Spectroscopy Analysis

FTIR spectroscopy reveals several characteristic absorption bands that are diagnostic for C.I. Pigment Yellow 74. The azo group (N=N) exhibits a characteristic stretching vibration in the range of 1575-1630 cm⁻¹, which serves as a definitive marker for the azo bridge that forms the chromophoric center of the molecule [9] [10] [11]. This absorption band is typically of moderate to strong intensity and confirms the presence of the conjugated azo linkage.

The carbonyl groups present in the molecule contribute multiple absorption bands in the FTIR spectrum. The ketone carbonyl (C=O) stretching vibration appears in the range of 1650-1700 cm⁻¹ [4] [12] [13]. This frequency range is characteristic of aromatic ketones where conjugation with the benzene ring system lowers the carbonyl stretching frequency compared to saturated ketones. The amide carbonyl group contributes additional absorption in a similar frequency range, though the exact position may vary depending on the tautomeric form adopted by the molecule.

The nitro group substituent on the aromatic ring system produces characteristic absorption bands in the region of 1520-1550 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the NO₂ group [10] [14]. These bands are typically of strong intensity and provide clear evidence for the nitro substitution pattern on the aromatic ring.

Methoxy groups present in the molecule contribute characteristic C-O stretching vibrations in the range of 1250-1050 cm⁻¹ [10] [15]. These bands are of moderate intensity and confirm the presence of the methoxy substituents on both aromatic rings of the molecule.

The FTIR spectrum also reveals information about the hydrogen bonding characteristics of the compound. The presence of intramolecular hydrogen bonding, which is crucial for the pigment's stability, can be inferred from the specific frequency positions and band shapes of the carbonyl and N-H stretching vibrations [4] [6].

Ultraviolet-Visible Spectroscopy Characteristics

UV-Vis spectroscopy provides crucial information about the electronic transitions and color properties of C.I. Pigment Yellow 74. The compound exhibits maximum absorption (λmax) in the range of 439-498 nanometers, which corresponds to the visible region of the electromagnetic spectrum and accounts for the characteristic bright yellow-green color of the pigment [16] [17].

The electronic absorption arises primarily from π → π* transitions within the extended conjugated system formed by the azo bridge connecting the two aromatic ring systems. The exact position of the absorption maximum depends on the degree of conjugation and the electron-donating or electron-withdrawing nature of the substituents on the aromatic rings [17] [18].

The absorption spectrum typically shows a broad absorption band with some fine structure that reflects the vibronic coupling between electronic and vibrational transitions. The breadth and intensity of the absorption band contribute to the color strength and covering power of the pigment in various applications [16] [17].

Gardner color measurements, which quantify the yellowness of the sample, can be performed using UV-Vis spectrophotometry to provide standardized color evaluation [17]. These measurements are particularly important for quality control in industrial applications where color consistency is critical.

Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy provides detailed structural information about C.I. Pigment Yellow 74, particularly regarding its tautomeric form and molecular conformation. Research has confirmed that the compound exists predominantly in the ketohydrazone tautomeric form rather than the azo-enol form [4] [5] [6].

¹H NMR analysis reveals characteristic chemical shifts for the various proton environments within the molecule. The aromatic protons appear in the typical aromatic region (6-8 ppm), with specific splitting patterns that reflect the substitution patterns on each benzene ring. The methoxy groups contribute characteristic singlets around 3-4 ppm, while the ketone methyl group appears as a singlet in the aliphatic region [4] [19].

The NMR evidence for the ketohydrazone tautomeric form comes from the observation of characteristic chemical shifts and coupling patterns that are consistent with this structure rather than the alternative azo-enol tautomer [4] [5]. This tautomeric preference is important for understanding the compound's stability and performance characteristics.

¹³C NMR spectroscopy provides complementary information about the carbon framework of the molecule, with characteristic chemical shifts for the carbonyl carbons, aromatic carbons, and methoxy carbons confirming the proposed structure [4] [19].

Raman Spectroscopy Analysis

Raman spectroscopy provides additional vibrational information that complements the FTIR data. The azo group exhibits characteristic Raman-active vibrations in the range of 1400-1450 cm⁻¹, corresponding to the symmetric stretching mode of the N=N bond [20] [21] [22]. This band is particularly useful for monitoring the integrity of the azo linkage during various processing conditions.

The Raman spectra of C.I. Pigment Yellow 74 often exhibit an elevated baseline intensity that increases with wavenumber, which is attributed to fluorescence emission from the azo compound [11] [22]. This fluorescence can sometimes interfere with the observation of weak Raman bands but also provides information about the electronic properties of the compound.

Thermal Stability and Decomposition Pathways

The thermal behavior of C.I. Pigment Yellow 74 is a critical factor determining its suitability for various high-temperature applications, including paint formulations, ink systems, and polymer processing.

Thermal Stability Characteristics

C.I. Pigment Yellow 74 demonstrates application-dependent thermal stability with distinct temperature limits for different end uses. In paint formulations, the pigment exhibits heat resistance up to 140-180°C, making it suitable for most decorative and industrial coating applications [23] [24] [25]. However, in ink formulations, the thermal stability is somewhat reduced, with practical limits ranging from 93-140°C [24] [25]. This difference in thermal stability between applications reflects the influence of the surrounding matrix and processing conditions on the pigment's thermal behavior.

The onset of thermal decomposition typically occurs in the temperature range of 160-210°C, as evidenced by thermogravimetric analysis studies [23] [8]. This decomposition onset represents the temperature at which measurable weight loss begins to occur, indicating the breakdown of chemical bonds within the molecule.

At elevated temperatures approaching the melting point (293°C), C.I. Pigment Yellow 74 exhibits a pronounced tendency to sublime [26] [27]. This sublimation behavior results in considerable physical and chemical changes that affect the compound's appearance and performance characteristics. The sublimation tendency is particularly problematic for applications requiring processing at temperatures near the melting point.

For industrial processing applications, the maximum recommended temperature limit is approximately 300°C [28] [29]. Processing above this temperature typically results in rapid degradation and loss of color properties, making the pigment unsuitable for high-temperature polymer applications such as engineering plastics.

Decomposition Pathways and Mechanisms

The thermal decomposition of C.I. Pigment Yellow 74 follows complex pathways that involve multiple molecular fragmentation processes. Photochemical studies have provided insights into the decomposition mechanisms, which are likely similar to thermal decomposition pathways at elevated temperatures [19] [30].

Research on photodecomposition has identified several major degradation products that form when the pigment is exposed to light or elevated temperatures [19] [30]. The primary decomposition products include N-(2-methoxyphenyl)-3-oxobutanamide (o-acetoacetanisidide), which results from cleavage of the azo bond and loss of the diazo component [19] [30].

Additional decomposition products include 2-(hydroxyimine)-N-(2-methoxyphenyl)-3-oxobutanamide, which forms through oxidative processes affecting the ketone functionality [19] [30]. The formation of N,N'-bis(2-methoxyphenyl)urea has also been identified as a decomposition product, indicating that complex rearrangement reactions occur during degradation [19] [30].

The decomposition mechanisms involve cleavage at multiple sites within the molecule, including the hydrazone linkage and amide groups [19] [30]. This multi-site degradation pattern suggests that thermal stress affects various functional groups within the molecule, leading to a complex mixture of degradation products.

Thermogravimetric Analysis Results

Thermogravimetric analysis provides quantitative information about the weight loss behavior of C.I. Pigment Yellow 74 as a function of temperature. The TGA curve typically shows initial stability up to approximately 160°C, followed by a gradual weight loss that accelerates as the temperature increases [23] [27].

The thermal analysis reveals that the compound maintains structural integrity below 160°C, making it suitable for most conventional processing applications [23] [27]. The weight loss pattern observed in TGA studies correlates well with the decomposition pathways identified through other analytical methods.

The thermal stability of C.I. Pigment Yellow 74 can be compared to other organic pigments, where it demonstrates moderate thermal resistance. While not suitable for the highest temperature applications, it provides adequate stability for the majority of commercial paint and ink formulations where processing temperatures remain below 140°C [23] [24] [25].

Heat treatment studies have shown that controlled thermal processing can sometimes improve certain properties of the pigment, such as particle size distribution and crystallinity [31] [8]. However, such treatments must be carefully controlled to avoid decomposition and maintain the desired color properties.

Purity

Physical Description

DryPowder; DryPowder, WetSolid; OtherSolid; PelletsLargeCrystals, Liquid; WetSolid

XLogP3

Exact Mass

Appearance

Melting Point

Storage

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 783 of 870 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 87 of 870 companies with hazard statement code(s):;

H315 (97.7%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.7%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Drug Warnings

Use Classification

Plastics -> Pigments agents

Methods of Manufacturing

General Manufacturing Information

Paint and coating manufacturing

Plastic material and resin manufacturing

Printing ink manufacturing

Synthetic dye and pigment manufacturing

Wholesale and retail trade

Butanamide, 2-[2-(2-methoxy-4-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxo-: ACTIVE

DALAMAR /IS/ TRADEMARK FOR AZO YELLOW PIGMENT. /DALAMAR/

PONOLITH /IS/ TRADEMARK FOR TYPE OF HIGHLY DISPERSED PIGMENTS USED PRIMARILY FOR COLORING & TINTING OF PAPER. /PONOLITH/

HANSA /IS/ TRADEMARK FOR GROUP OF YELLOW TO ORANGE INSOL AZO PIGMENTS BASED ON TOLUIDINE & BETA-NAPHTHOL. HAVE GOOD LIGHTFASTNESS IN DEEP SHADES BUT TEND TO FADE IN PASTELS. NOTABLY POOR RESISTANCE TO BLEEDING; GOOD WEATHER RESISTANCE & ARE RELATIVELY UNAFFECTED BY ACIDS & ALKALIES. /HANSA/